molecular formula C14H11ClN2O2 B15073896 Indole chloropyridinyl-ester derived, 2

Indole chloropyridinyl-ester derived, 2

Cat. No.: B15073896
M. Wt: 274.70 g/mol
InChI Key: JROSKNTUYSPHGX-UHFFFAOYSA-N
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Description

GRL-1720 is a small-molecule compound that has gained attention for its potent inhibitory activity against the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is characterized by its indoline moiety and has shown significant promise in blocking the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .

Preparation Methods

The synthesis of GRL-1720 involves the preparation of indole chloropyridinyl esters. The synthetic route typically includes the following steps:

Industrial production methods for GRL-1720 are not extensively documented, but the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production.

Chemical Reactions Analysis

GRL-1720 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: GRL-1720 can undergo substitution reactions, particularly at the indole and pyridine moieties, to form different analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GRL-1720 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GRL-1720 involves its irreversible, covalent inhibition of the SARS-CoV-2 main protease (Mpro). The compound forms a covalent bond with the active site of the protease, thereby blocking its activity and preventing the replication of the virus. This inhibition is time-dependent and involves specific interactions with the amino acid residues in the active site of the protease .

Comparison with Similar Compounds

GRL-1720 is unique due to its indoline moiety and its potent inhibitory activity against SARS-CoV-2 Mpro. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the protease.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2

InChI Key

JROSKNTUYSPHGX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl

Origin of Product

United States

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